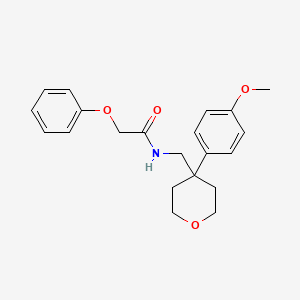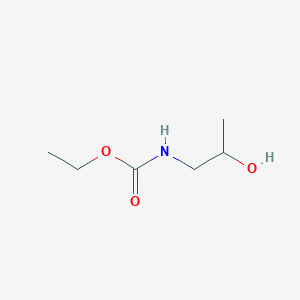![molecular formula C20H15BrN2O3 B3480978 5-bromo-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B3480978.png)
5-bromo-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide
Overview
Description
5-bromo-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of 5-bromo-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide typically involves multi-step organic reactionsCommon synthetic routes include the use of bromination reactions and coupling reactions under controlled conditions . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is believed to inhibit the proliferation of cancer cells by interfering with key cellular pathways. The exact molecular targets and pathways involved are still under investigation, but it is thought to involve the inhibition of enzymes critical for cell division .
Comparison with Similar Compounds
Similar compounds to 5-bromo-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide include other benzoxazole derivatives such as:
- 5-bromo-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide
- 5-bromo-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide
These compounds share structural similarities but may differ in their biological activities and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
5-bromo-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN2O3/c1-2-12-6-7-16-15(10-12)23-20(26-16)13-4-3-5-14(11-13)22-19(24)17-8-9-18(21)25-17/h3-11H,2H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEVNBIPRFWHSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-hydroxyethyl)-N-[4-(phenylamino)phenyl]piperazine-1-carbothioamide](/img/structure/B3480898.png)


![2-(1,3-benzothiazol-2-yl)-5-[2-(4-methoxyphenyl)ethyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B3480919.png)
![2-(benzylsulfonyl)-1-[4-(2-methoxyphenyl)piperazino]-1-ethanone](/img/structure/B3480929.png)
![2-(benzylsulfonyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3480932.png)
![1-[(benzylsulfonyl)acetyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3480934.png)
![2-[2-(3,5-Dimethylpyrazol-1-yl)-2-oxoethyl]sulfanyl-6-methyl-4-pyridin-3-ylpyridine-3-carbonitrile](/img/structure/B3480939.png)
![[3-amino-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone](/img/structure/B3480943.png)
![N-[3-(3-Chlorobenzamido)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B3480948.png)
![4-bromo-N-[3-(2-oxochromen-3-yl)phenyl]benzamide](/img/structure/B3480953.png)
![5-bromo-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B3480956.png)
![N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B3480984.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B3480989.png)
